molecular formula C10H6Cl2N2O2 B7890884 5-(3,5-dichlorophenyl)-1H-pyrazole-4-carboxylic acid

5-(3,5-dichlorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B7890884
M. Wt: 257.07 g/mol
InChI Key: ADZFOKUBZQTOSC-UHFFFAOYSA-N
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Description

5-(3,5-dichlorophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a 3,5-dichlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dichlorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dichlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide, which then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-dichlorophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the carboxylic acid group.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3,5-dichlorophenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3,5-dichlorophenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
  • 5-(3,5-dichlorophenyl)-1H-pyrazole-4-carboxamide
  • 3,5-dichlorophenyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-(3,5-dichlorophenyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dichlorophenyl group and the carboxylic acid functionality provides distinct properties that can be leveraged in various applications.

Biological Activity

5-(3,5-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by data from various studies.

  • Molecular Formula : C13H12Cl2N2O2
  • Molecular Weight : 299.151 g/mol
  • CAS Number : 306936-60-7
  • IUPAC Name : 1-(3,5-dichlorophenyl)-5-propylpyrazole-4-carboxylic acid

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Study: A549 Lung Cancer Cells

In a study involving A549 human lung adenocarcinoma cells, the compound demonstrated significant cytotoxicity. The results indicated:

  • Viability Reduction : Treatment with the compound reduced cell viability to 21.2% compared to untreated controls (p < 0.0001) .
  • Comparative Analysis : The anticancer effect was comparable to that of established chemotherapeutic agents like cisplatin and cytosine arabinoside .
CompoundViability (%)p-value
Untreated Control100-
5-(3,5-Dichlorophenyl)...21.2<0.0001
Cisplatin19.7-

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Research indicates that pyrazole derivatives can modulate inflammatory pathways effectively.

The anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition leads to a decrease in prostaglandin synthesis, thereby reducing inflammation .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens.

Efficacy Against Bacterial Strains

In vitro studies have shown that this compound demonstrates activity against Gram-positive bacteria and certain drug-resistant fungi. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antimicrobial agents.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Structure-Activity Relationship (SAR)

The presence of the dichlorophenyl group significantly enhances the biological activity of this pyrazole derivative. Modifications to the pyrazole ring or substituents can lead to variations in potency and selectivity against different biological targets .

Properties

IUPAC Name

5-(3,5-dichlorophenyl)-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-6-1-5(2-7(12)3-6)9-8(10(15)16)4-13-14-9/h1-4H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZFOKUBZQTOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=C(C=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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